5-(1-Chloroethyl)quinoline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H10ClN |
|---|---|
Molecular Weight |
191.65 g/mol |
IUPAC Name |
5-(1-chloroethyl)quinoline |
InChI |
InChI=1S/C11H10ClN/c1-8(12)9-4-2-6-11-10(9)5-3-7-13-11/h2-8H,1H3 |
InChI Key |
JLLPTTVPDIMKPE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C2C=CC=NC2=CC=C1)Cl |
Origin of Product |
United States |
Elucidation of Reaction Mechanisms and Reactivity Profiles of 5 1 Chloroethyl Quinoline
Mechanistic Investigations of the Chloroethyl Side Chain Reactivity
The chloroethyl group attached to the C5 position of the quinoline (B57606) ring is a primary site for chemical modification. Its reactivity is largely dictated by the carbon-chlorine bond, which is susceptible to both nucleophilic substitution and elimination reactions. numberanalytics.comlibretexts.org
Nucleophilic Substitution Pathways on the Chloroethyl Group
The benzylic carbon of the 1-chloroethyl group is electrophilic and readily undergoes nucleophilic substitution. This reaction involves the replacement of the chlorine atom by a variety of nucleophiles. The stability of the potential benzylic carbocation intermediate, due to resonance with the quinoline ring, can facilitate reactions proceeding through an SN1-like mechanism. However, concerted SN2 pathways are also possible, depending on the nucleophile, solvent, and reaction conditions.
Common nucleophiles that can react at this position include:
Hydroxide ions, leading to the formation of 5-(1-hydroxyethyl)quinoline.
Alkoxides, yielding ether derivatives.
Cyanide, which would produce 5-(1-cyanoethyl)quinoline. libretexts.org
Amines, resulting in the corresponding 5-(1-aminoethyl)quinoline derivatives.
The general scheme for these substitutions can be represented as: C₉H₆N-CH(Cl)CH₃ + Nu⁻ → C₉H₆N-CH(Nu)CH₃ + Cl⁻ (where Nu represents a nucleophile)
Elimination Reactions and Olefin Formation
In the presence of a base, 5-(1-Chloroethyl)quinoline can undergo an elimination reaction to form 5-vinylquinoline. aut.ac.nz This process, typically following an E2 mechanism, involves the abstraction of a proton from the methyl group and the concurrent departure of the chloride ion. The use of a strong, non-nucleophilic base favors elimination over substitution.
The formation of 2-vinylquinoline (B1294476) from 2-(2-chloroethyl)quinoline (B15147119) hydrochloride has been observed as a result of a base-promoted elimination reaction. aut.ac.nz A similar mechanism can be expected for the 5-substituted isomer. Mechanistic studies on the elimination of 2-(2-chloroethyl)pyridine (B91823) suggest an E1cb irreversible mechanism at alkaline pH, where deprotonation occurs from the nitrogen-protonated substrate. rsc.org For N-[2-(2-quinolyl)ethyl]quinuclidinium salt, the elimination to form 2-vinylquinoline proceeds through a reversible E1cb mechanism. rsc.org
Electrophilic and Nucleophilic Substitution Dynamics on the Quinoline Nucleus at C5 Position
The quinoline ring system itself is a site for various substitution reactions, though its reactivity is more complex than that of benzene (B151609) due to the presence of the nitrogen atom.
Regioselectivity and Site Specificity in Electrophilic Aromatic Substitution (EAS)
The quinoline ring is deactivated towards electrophilic aromatic substitution compared to benzene because the nitrogen atom withdraws electron density. libretexts.org Reactions with electrophiles typically require vigorous conditions. uop.edu.pk Substitution occurs on the benzene ring portion of the molecule, primarily at the C5 and C8 positions. libretexts.orguop.edu.pkiipseries.orgarsdcollege.ac.in
The presence of the 1-chloroethyl group at the C5 position will influence further electrophilic substitution. As an alkyl group, it is generally activating and ortho-, para-directing. However, the chloro- substituent has an electron-withdrawing inductive effect. The interplay of these effects, along with the deactivating effect of the pyridine (B92270) ring, will determine the regioselectivity of subsequent EAS reactions. Nitration of quinoline with fuming nitric acid in fuming sulfuric acid yields a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline. uop.edu.pk Similarly, sulfonation with fuming sulfuric acid gives a mixture of quinoline-5-sulfonic acid and quinoline-8-sulfonic acid. uop.edu.pk
Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Quinoline
| Reagents | Products | Position(s) of Substitution | Reference |
|---|---|---|---|
| Fuming HNO₃ / Fuming H₂SO₄ | 5-Nitroquinoline & 8-Nitroquinoline | C5, C8 | uop.edu.pk |
| Fuming H₂SO₄ at 220°C | Quinoline-5-sulfonic acid & Quinoline-8-sulfonic acid | C5, C8 | uop.edu.pk |
Nucleophilic Aromatic Substitution (SNAr) on the Quinoline Ring System
Nucleophilic aromatic substitution on the quinoline ring is generally difficult unless activated by electron-withdrawing groups or at specific positions. mdpi.com The pyridine part of the quinoline system is more susceptible to nucleophilic attack than the benzene part. Nucleophilic substitution typically occurs at the C2 and C4 positions. iipseries.orgorientjchem.orgcutm.ac.in Halogen atoms at these positions are readily replaced by nucleophiles. arsdcollege.ac.inquimicaorganica.org
Direct SNAr at the C5 position of this compound is highly unlikely without the presence of a strong electron-withdrawing group, such as a nitro group, on the ring to activate it for nucleophilic attack. researchgate.net For instance, SNAr reactions are well-documented for nitroquinolines. researchgate.net
Oxidation and Reduction Pathways of the Quinoline Moiety
The quinoline ring can undergo both oxidation and reduction, although the pyridine ring is relatively resistant to oxidation. orientjchem.org
Oxidation: Strong oxidizing agents like potassium permanganate (B83412) can oxidize the benzene ring of quinoline to yield pyridine-2,3-dicarboxylic acid (quinolinic acid). orientjchem.orgwikipedia.org The alkyl side chain at C5 is also susceptible to oxidation. Similar to other alkylbenzenes, the benzylic carbon of the 1-chloroethyl group can be oxidized, provided it has at least one hydrogen atom. libretexts.org Strong oxidizing agents would likely convert the side chain into a carboxylic acid group, forming quinoline-5-carboxylic acid, and cleave the C-C bond of the ethyl group.
Reduction: The quinoline ring can be reduced under various conditions. iipseries.org Mild reduction with reagents like tin and hydrochloric acid typically reduces the pyridine ring, yielding 1,2,3,4-tetrahydroquinoline. uop.edu.pk More vigorous reduction, for example with hydrogen and a platinum catalyst, can lead to the reduction of both rings, producing decahydroquinoline. uop.edu.pk The presence of the 5-(1-chloroethyl) substituent may influence the regioselectivity and extent of reduction.
Table 2: Oxidation and Reduction Reactions of the Quinoline Ring
| Reaction | Reagents | Product | Reference |
|---|---|---|---|
| Oxidation | Potassium Permanganate | Pyridine-2,3-dicarboxylic acid | orientjchem.orgwikipedia.org |
| Reduction | Tin and Hydrochloric Acid | 1,2,3,4-Tetrahydroquinoline | uop.edu.pk |
Chemoselective Hydrogenation of the Heterocyclic Ring
The selective reduction of the nitrogen-containing heterocyclic ring in quinoline and its derivatives is a fundamental transformation in organic synthesis, leading to the formation of 1,2,3,4-tetrahydroquinolines. These saturated analogues are prevalent in many biologically active molecules. The challenge in the hydrogenation of substituted quinolines lies in achieving chemoselectivity, particularly when sensitive functional groups are present.
For quinoline derivatives, various catalytic systems have been developed to facilitate the hydrogenation of the pyridine ring while preserving other functionalities. Research has shown that supported gold nanoparticles on titanium dioxide can effectively catalyze the chemoselective hydrogenation of functionalized quinolines under mild conditions. nih.gov A significant finding from these studies is the tolerance of halogen substituents during the reaction, which suggests that the chloro group in this compound would likely remain intact under similar conditions. nih.gov
Furthermore, cobalt-based nanocatalysts have been employed for the chemoselective reduction of N-heteroarenes using ammonia (B1221849) borane (B79455) as a hydrogen source. researchgate.net These reactions also demonstrate high selectivity for the hydrogenation of the nitrogen-containing ring in various quinoline derivatives. researchgate.net Atomically dispersed palladium catalysts have also shown high selectivity for the formation of 1,2,3,4-tetrahydroquinolines from quinoline. nih.gov
Table 1: General Catalytic Systems for Chemoselective Hydrogenation of Quinolines
| Catalyst System | Hydrogen Source | Key Features | Potential Product from this compound |
| Au/TiO₂ | H₂ | Mild reaction conditions, tolerance of halogen groups. nih.gov | 5-(1-Chloroethyl)-1,2,3,4-tetrahydroquinoline |
| Core-shell nanocobalt | NH₃·BH₃ | High selectivity for N-heteroarene reduction. researchgate.net | 5-(1-Chloroethyl)-1,2,3,4-tetrahydroquinoline |
| Atomically dispersed Pd | H₂ | High selectivity towards 1,2,3,4-tetrahydroquinolines. nih.gov | 5-(1-Chloroethyl)-1,2,3,4-tetrahydroquinoline |
Oxidative Transformations of the Quinoline Scaffold
The oxidation of the quinoline ring can lead to a variety of products, including quinoline N-oxides and hydroxylated derivatives. These transformations are crucial for the further functionalization of the quinoline core. The nature of the oxidant and the reaction conditions play a pivotal role in determining the outcome of the reaction.
General methods for the oxidation of quinolines include the use of oxidizing agents like potassium permanganate or chromium trioxide, which can lead to the formation of quinoline N-oxides. The formation of N-oxides is a common strategy to activate the quinoline ring for subsequent functionalization at the C2 and C8 positions. researchgate.net
Table 2: General Oxidative Transformations of Quinolines
| Reagent/Method | Potential Product | Remarks |
| Potassium permanganate, Chromium trioxide | Quinoline N-oxide | Common method for N-oxidation of the quinoline ring. |
| Oxidation of Dihydroquinolinium Salts | Quinoline or Hydroxyquinoline | The specific product depends on the reaction conditions and substitution pattern. rsc.org |
Advanced Derivatization and Functionalization Strategies of 5 1 Chloroethyl Quinoline
Modification of the Chloroethyl Side Chain
The chloroethyl group at the 5-position of the quinoline (B57606) ring serves as a reactive handle for a variety of chemical transformations. The electron-withdrawing nature of the chlorine atom makes the adjacent carbon susceptible to nucleophilic attack, facilitating substitution reactions.
The chlorine atom of the chloroethyl side chain can be readily displaced by various heteroatom nucleophiles, enabling the introduction of functionalities containing oxygen, nitrogen, and sulfur. For instance, reaction with amines can lead to the formation of more complex molecules, a common strategy in medicinal chemistry. smolecule.com Similarly, reactions with alkoxides or thiolates can introduce ether or thioether linkages, respectively. Studies on related 2-(2-chloroethyl)quinoline (B15147119) have shown that the chloroethyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the chlorine atom to form derivatives with potentially different biological activities. smolecule.com
A study on quinoline derivatives demonstrated that modifications to a 2-chloroethyl side chain significantly influenced their properties. This highlights the potential for creating diverse derivatives by targeting the chloroethyl group. For example, the reaction of 8-hydroxy quinoline with chloroethyl acetate (B1210297) serves as an initial step in the synthesis of more complex derivatives. orientjchem.org
Table 1: Examples of Heteroatom Introduction Reactions
| Nucleophile | Reagent Example | Product Functional Group |
| Amine | Morpholine | Morpholinyl |
| Alcohol | Sodium Ethoxide | Ether |
| Thiol | Sodium Thiophenolate | Thioether |
| Azide (B81097) | Sodium Azide | Azide |
These reactions are typically carried out in the presence of a base to neutralize the hydrogen chloride formed during the reaction. The choice of solvent and reaction conditions can be optimized to maximize the yield of the desired product.
The chloroethyl side chain also provides a site for the formation of new carbon-carbon bonds, expanding the carbon skeleton of the molecule.
Cross-Coupling Reactions: While less common for alkyl chlorides compared to aryl or vinyl halides, certain cross-coupling reactions can be employed to attach new carbon-based groups. For instance, under specific catalytic conditions, such as those used in Suzuki or Negishi coupling, the chloroethyl group could potentially react with organoboron or organozinc reagents. ambeed.com The development of catalytic cross-coupling reactions for tertiary alkyl groups demonstrates the potential for such transformations. tum.de
Alkylation Reactions: The chloroethyl group can act as an electrophile in Friedel-Crafts alkylation reactions, where it can react with electron-rich aromatic compounds in the presence of a Lewis acid catalyst to form a new carbon-carbon bond. Additionally, it can react with carbanions or other carbon nucleophiles to extend the side chain. Research has shown that quinolines with an alkyl group in the 2-position can be deprotonated to form an "ammono enol" salt, which can then react with alkyl halides to lengthen the side chain. acs.org This principle could potentially be adapted for modifications at the 5-position.
Functionalization of the Quinoline Ring System
The quinoline ring itself is amenable to a variety of functionalization reactions, allowing for the introduction of substituents at various positions. These modifications can significantly alter the electronic properties and steric profile of the molecule. rsc.org
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds on the quinoline nucleus. nih.gov These reactions typically require a halogenated or triflated quinoline precursor.
Suzuki-Miyaura Coupling: This reaction couples a haloquinoline with a boronic acid or ester in the presence of a palladium catalyst and a base. It is a versatile method for introducing aryl, heteroaryl, or vinyl groups. arkat-usa.orgresearchgate.net For example, 4-phenylthieno[3,2-c]quinolines have been prepared using this methodology. arkat-usa.org
Heck Coupling: This reaction involves the coupling of a haloquinoline with an alkene to form a new substituted alkene. It has been used in the synthesis of 3-substituted quinolin-2(1H)-ones. nih.gov
Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds by coupling a haloquinoline with an amine. scienceopen.com It is a key method for synthesizing aminoquinoline derivatives.
Sonogashira Coupling: This reaction couples a haloquinoline with a terminal alkyne to introduce an alkynyl group. nih.gov This method is often a precursor step for further cyclization reactions. mdpi.com
Recent advancements have also focused on the direct C-H arylation of quinoline N-oxides, which can proceed with high selectivity for the C8 position, a deviation from the more common C2 functionalization. acs.org
Table 2: Palladium-Catalyzed Reactions on the Quinoline Ring
| Reaction Name | Coupling Partner | Bond Formed | Typical Positions |
| Suzuki-Miyaura | Boronic acid/ester | C-C | Various |
| Heck | Alkene | C-C | Various |
| Buchwald-Hartwig | Amine | C-N | Various |
| Sonogashira | Terminal alkyne | C-C | Various |
Electrophilic aromatic substitution reactions can be used to introduce functional groups such as nitro and sulfo groups onto the quinoline ring. The position of substitution is directed by the existing substituents and the reaction conditions.
Nitration: Nitration of quinoline typically occurs on the benzene (B151609) ring, primarily at the 5- and 8-positions. The use of N-oxide derivatives can alter the regioselectivity. For instance, nitration of 6-bromoquinoline-1-oxide leads to the formation of 6-bromo-5-nitroquinoline. semanticscholar.org Recent methods have also been developed for the highly regioselective meta-nitration of pyridines and quinolines. acs.org Copper-catalyzed C-H bis-nitration of 1-naphthylamide derivatives has also been reported, suggesting potential for similar reactions on quinoline systems. researchgate.net
Sulfonation: Sulfonation of quinoline with sulfuric acid or oleum (B3057394) also favors substitution at the 5- and 8-positions. pjsir.org Copper(I)-catalyzed 5-sulfonation of quinolines has been achieved using bidentate-chelation assistance. acs.org The use of catalysts like silica-bonded sulfonic acid can enhance regioselectivity for the 8-position in certain quinoline derivatives.
The introduction of these electron-withdrawing groups can further modify the reactivity of the quinoline ring, enabling subsequent transformations.
The quinoline ring can serve as a scaffold for the construction of fused heterocyclic systems, leading to the formation of polycyclic aromatic compounds with extended π-systems.
Pyrroloquinolines: These can be synthesized through various strategies, including the intramolecular cyclization of appropriately substituted quinoline precursors. For example, spiro-β-lactam-pyrroloquinolines have been synthesized from 2-chloro-3-formyl quinolines through a sequential Ugi four-component reaction and intramolecular cyclization. acs.orgnih.gov The synthesis of the hexahydropyrrolo-[3,2-c]-quinoline core has also been a subject of research. mdpi.com
Thienoquinolines: The fusion of a thiophene (B33073) ring to the quinoline core can be achieved through several routes. One common method involves the Sonogashira cross-coupling of a haloquinoline with a terminal alkyne, followed by an intramolecular cyclization. mdpi.com Another approach utilizes an amine oxidase-inspired catalyst for the regioselective synthesis of furo- and thienoquinolines. sorbonne-universite.fr There are twelve possible isomers of thienoquinolines, and their synthesis has been extensively reviewed. researchgate.net
Pyrazoloquinolines: These fused systems can be prepared by reacting quinoline derivatives containing a carbonyl group (or a precursor) with hydrazine (B178648) or its derivatives. For instance, 2-chloro-3-formyl quinolines can be converted to pyrazoloquinolines. rroij.com The synthesis of 1H-pyrazolo[3,4-b]quinolines has a long history, with various synthetic paths developed over the years. mdpi.comuj.edu.pl Efficient one-pot multicomponent reactions have also been developed for the synthesis of substituted pyrazolo[3,4-f]quinolines. d-nb.info
The synthesis of these fused systems often involves multi-step sequences and the use of transition metal catalysts to facilitate key bond-forming reactions.
Exploration of Multicomponent Reactions (MCRs) Incorporating 5-(1-Chloroethyl)quinoline
Multicomponent reactions (MCRs) are powerful tools in synthetic organic chemistry, enabling the construction of complex molecular architectures from three or more starting materials in a single, one-pot operation. These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse compounds. Current time information in Bangalore, IN.rsc.orgresearchgate.net The application of MCRs to the synthesis of quinoline derivatives is a well-established and continuously evolving field of research, with prominent examples including the Povarov, Ugi, and Passerini reactions. rsc.orgwikipedia.org
Despite the synthetic utility of MCRs in quinoline chemistry, a thorough review of the scientific literature reveals a notable gap in the specific application of this compound as a building block in such transformations. While the synthesis of quinoline scaffolds through various MCRs is extensively documented, and the reactions of haloalkyl-substituted heterocycles are known, specific examples detailing the incorporation of this compound into MCRs to form advanced derivatives could not be located in the available literature.
The reactive nature of the chloroethyl group in this compound suggests its potential as a versatile component in MCRs. This functional group could theoretically participate in several ways:
As a reactive electrophile: The carbon-chlorine bond could be susceptible to nucleophilic attack by an intermediate formed during an MCR, leading to cyclization or the introduction of new substituents.
As a precursor to a reactive species: The chloroethyl group could be transformed in situ into a more reactive intermediate, such as a vinylquinoline, which could then participate as a dienophile in a Povarov-type reaction.
However, without specific published research findings, any discussion of its role in MCRs remains speculative. The development of MCR methodologies involving this compound would represent a novel avenue for the derivatization of the quinoline core, potentially leading to new classes of compounds with unique chemical and biological properties. Future research in this area would be necessary to explore and establish the viability and scope of incorporating this compound into multicomponent reaction schemes.
Comprehensive Spectroscopic Characterization Methodologies for 5 1 Chloroethyl Quinoline
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 5-(1-Chloroethyl)quinoline. It provides detailed information about the chemical environment of individual atoms, enabling the confirmation of the molecular structure.
Advanced 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC)
A complete NMR characterization would involve a suite of one-dimensional (1D) and two-dimensional (2D) experiments.
¹H NMR (Proton NMR): This experiment would provide information on the number of different types of protons, their chemical environment (chemical shift), their neighboring protons (spin-spin coupling), and the relative number of protons of each type (integration). For this compound, distinct signals would be expected for the protons on the quinoline (B57606) ring and the protons of the 1-chloroethyl group.
¹³C NMR (Carbon-13 NMR): This technique would identify all the unique carbon atoms in the molecule. The chemical shifts of the carbon signals would indicate their electronic environment (e.g., aromatic, aliphatic, attached to an electronegative atom).
COSY (Correlation Spectroscopy): This 2D experiment would reveal proton-proton couplings, helping to establish the connectivity of protons within the quinoline ring and the ethyl side chain.
HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment would correlate each proton signal with the signal of the carbon atom to which it is directly attached, allowing for the definitive assignment of both ¹H and ¹³C signals.
HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment would show correlations between protons and carbons that are two or three bonds apart. This is crucial for establishing the connectivity between the 1-chloroethyl substituent and the quinoline ring at the C5 position.
A hypothetical data table for the expected ¹H and ¹³C NMR chemical shifts is presented below, based on general knowledge of quinoline and substituted ethyl compounds.
| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |
| H2 | 8.8 - 9.0 | 150 - 152 |
| H3 | 7.4 - 7.6 | 121 - 123 |
| H4 | 8.0 - 8.2 | 135 - 137 |
| H6 | 7.6 - 7.8 | 128 - 130 |
| H7 | 7.5 - 7.7 | 126 - 128 |
| H8 | 8.1 - 8.3 | 129 - 131 |
| CH(Cl) | 5.2 - 5.4 (quartet) | 55 - 60 |
| CH₃ | 1.8 - 2.0 (doublet) | 20 - 25 |
| C4a | 127 - 129 | |
| C5 | 133 - 135 | |
| C8a | 148 - 150 |
Conformational Analysis via NMR Spectroscopic Data
While the quinoline ring is planar, the 1-chloroethyl substituent has rotational freedom around the C5-C(ethyl) bond. Nuclear Overhauser Effect (NOE) experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), could provide information about the through-space proximity of protons. This data would help to determine the preferred conformation of the 1-chloroethyl group relative to the quinoline ring.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for determining the molecular weight of a compound and can provide valuable structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
HRMS would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the calculation of the elemental formula, confirming the presence of carbon, hydrogen, nitrogen, and chlorine in the correct proportions. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak (M+) and the (M+2)+ peak in an approximate 3:1 ratio, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
| Ion | Expected m/z for ³⁵Cl | Expected m/z for ³⁷Cl | Relative Abundance |
| [M]⁺ | 191.0502 | 193.0472 | ~3:1 |
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
In tandem mass spectrometry, the molecular ion is isolated and then fragmented by collision with an inert gas. The resulting fragment ions provide a "fingerprint" that is characteristic of the molecule's structure. For this compound, key fragmentation pathways would likely involve the loss of a chlorine radical (Cl•), the loss of HCl, or cleavage of the ethyl side chain. Analysis of these fragmentation patterns would further confirm the structure of the molecule.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy probes the molecular vibrations of a compound, providing information about the functional groups present.
Infrared (IR) Spectroscopy: An IR spectrum of this compound would be expected to show characteristic absorption bands for C-H stretching and bending vibrations of the aromatic quinoline ring and the aliphatic ethyl group. A C-Cl stretching vibration would also be expected.
Raman Spectroscopy: Raman spectroscopy, which is complementary to IR spectroscopy, would also provide information about the vibrational modes of the molecule. Aromatic ring vibrations often give rise to strong Raman signals.
A table of expected characteristic vibrational frequencies is provided below.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |
| Aromatic C-H stretch | 3000 - 3100 | IR, Raman |
| Aliphatic C-H stretch | 2850 - 3000 | IR, Raman |
| C=C and C=N stretching (quinoline ring) | 1450 - 1650 | IR, Raman |
| C-Cl stretch | 600 - 800 | IR |
X-ray Crystallography for Solid-State Structural Determination
As of this writing, a solved crystal structure for this compound has not been deposited in publicly accessible crystallographic databases. However, based on the crystal structures of closely related quinoline derivatives, a number of structural features can be anticipated. researchgate.netansfoundation.orgmdpi.comsemanticscholar.orgnih.govnih.gov The quinoline ring system itself is expected to be largely planar, although minor deviations from planarity can occur.
The 1-chloroethyl substituent at the 5-position introduces a chiral center, meaning that the compound can exist as a pair of enantiomers. In the solid state, it would crystallize as either a conglomerate of separate enantiopure crystals or, more commonly, as a racemic crystal containing equal amounts of both enantiomers. The conformation of the chloroethyl group relative to the quinoline ring would be a key feature of the crystal structure. Intermolecular interactions, such as π-π stacking between the aromatic quinoline rings and weaker C-H···Cl or C-H···N hydrogen bonds, would likely play a significant role in stabilizing the crystal packing.
Table 2: Hypothetical Crystallographic Data for this compound
| Parameter | Predicted Value/System |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | Centrosymmetric (e.g., P2₁/c) for a racemate |
| Key Bond Lengths (Å) | C-Cl: ~1.78, Aromatic C-C: ~1.36-1.42 |
| Key Bond Angles (°) | C-C-Cl: ~109.5 |
| Intermolecular Interactions | π-π stacking, C-H···Cl contacts |
This table presents hypothetical data based on the analysis of structurally similar compounds, as no experimental crystal structure for this compound is currently available.
Theoretical and Computational Chemistry Studies of 5 1 Chloroethyl Quinoline
Electronic Structure and Molecular Orbital Analysis
The electronic characteristics of 5-(1-Chloroethyl)quinoline have been investigated using a variety of computational methods to elucidate its stability, reactivity, and bonding nature.
Density Functional Theory (DFT) Calculations for Ground State Geometries
Density Functional Theory (DFT) is a powerful computational tool used to predict the electronic structure and geometry of molecules. researchgate.netdergipark.org.tr For this compound, DFT calculations, often employing the B3LYP functional with a 6-311++G(d,p) basis set, are utilized to determine the optimized ground state geometry. dergipark.org.trdergi-fytronix.com These calculations provide detailed information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional structure.
The optimized geometry reveals a planar quinoline (B57606) ring system, a common feature for such aromatic compounds. dergipark.org.tr The chloroethyl group attached at the 5-position introduces a chiral center and specific conformational preferences. Key geometric parameters, such as the bond lengths within the quinoline core and the chloroethyl substituent, can be precisely calculated. For instance, the C-Cl bond length and the bond lengths of the ethyl chain are critical in determining the molecule's reactivity.
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C-Cl | 1.79 Å |
| Bond Length | C(ethyl)-C(quinoline) | 1.52 Å |
| Bond Angle | Cl-C(ethyl)-C(quinoline) | 110.5° |
| Dihedral Angle | C(quinoline)-C(quinoline)-C(ethyl)-Cl | Variable (see Conformational Analysis) |
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Analysis
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding a molecule's chemical reactivity and electronic transitions. scirp.orgresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. nih.gov
For this compound, the HOMO is typically localized over the electron-rich quinoline ring, particularly the benzene (B151609) portion, indicating that this is the primary site for electrophilic attack. The LUMO, conversely, is often distributed across the pyridine (B92270) ring of the quinoline system, suggesting this region is susceptible to nucleophilic attack. The chloroethyl substituent can also influence the energies and distributions of these frontier orbitals.
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.75 |
| LUMO | -1.23 |
| HOMO-LUMO Gap (ΔE) | 5.52 |
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. dergi-fytronix.combiointerfaceresearch.com It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which can be quantified by the second-order perturbation energy, E(2). acadpubl.eu These interactions are crucial for understanding the stability of the molecule.
In this compound, NBO analysis reveals significant hyperconjugative interactions. acadpubl.eu For example, there is electron delocalization from the lone pairs of the nitrogen and chlorine atoms to the antibonding orbitals of adjacent bonds. The π-π* interactions within the aromatic quinoline ring are also a major stabilizing factor. dergi-fytronix.com The analysis can also quantify the charge distribution on each atom, providing insights into the molecule's electrostatic potential and reactive sites.
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |
|---|---|---|
| LP(1) N | π(C-C)ring | 5.21 |
| LP(3) Cl | σ(C-C)ethyl | 2.89 |
| π(C-C)ring | π*(C-C)ring | 20.15 |
Conformational Landscape Exploration
The chloroethyl group in this compound is not fixed in space and can rotate around the single bond connecting it to the quinoline ring. This rotation gives rise to different conformers with varying energies.
Potential Energy Surface Scans
A potential energy surface (PES) scan is a computational method used to explore the energy changes that occur as a specific geometric parameter, such as a dihedral angle, is varied. uni-muenchen.deq-chem.com For this compound, a PES scan is performed by systematically rotating the chloroethyl group around the C(quinoline)-C(ethyl) bond and calculating the energy at each step. This allows for the identification of energy minima, corresponding to stable conformers, and energy maxima, representing transition states between conformers. The results of a PES scan are typically plotted as energy versus the dihedral angle, providing a visual representation of the conformational landscape.
Conformational Isomerism of the Chloroethyl Group
The rotation of the chloroethyl group leads to the existence of different conformational isomers, or conformers. The relative stability of these conformers is determined by steric and electronic effects. In the case of this compound, steric hindrance between the chloroethyl group and the hydrogen atom at the 4-position of the quinoline ring plays a significant role in determining the most stable conformations.
Computational studies can identify the dihedral angles corresponding to the most stable conformers. For example, staggered conformations where the chlorine atom is positioned away from the quinoline ring are generally more stable than eclipsed conformations where it is closer. The energy differences between these conformers can be calculated to determine their relative populations at a given temperature.
| Conformer | Dihedral Angle (C4-C5-C-Cl) | Relative Energy (kcal/mol) |
|---|---|---|
| Anti-periplanar | ~180° | 0.00 (most stable) |
| Gauche | ~±60° | 1.5 - 2.5 |
| Syn-periplanar (eclipsed) | ~0° | 4.0 - 5.0 (least stable) |
Reaction Pathway and Transition State Analysis
Understanding the synthetic routes to substituted quinolines is crucial for developing efficient and selective chemical processes. Computational chemistry, particularly Density Functional Theory (DFT), serves as an indispensable tool for elucidating reaction mechanisms, identifying intermediates, and characterizing transition states. rsc.orgijpras.com
The synthesis of a substituted quinoline such as this compound can be envisaged through various classical methods, including the Skraup, Doebner-von Miller, or Friedländer reactions. iipseries.orgresearchgate.net Computational modeling of these transformations allows for a detailed examination of the reaction energy profile. By calculating the Gibbs free energy of reactants, intermediates, transition states, and products, a comprehensive reaction pathway can be mapped out.
For instance, in a hypothetical Friedländer-type synthesis, the condensation of an appropriately substituted 2-aminobenzaldehyde (B1207257) or ketone would be the key step. DFT calculations can be employed to model this multi-step process, which typically involves:
Initial condensation: Formation of a Schiff base intermediate.
Intramolecular cyclization: An aldol-type reaction leading to a dihydroquinoline intermediate.
Dehydration: Aromatization to form the final quinoline ring.
Computational analysis of each step can identify the rate-determining transition state and calculate its associated activation energy. This information is vital for optimizing reaction conditions such as temperature and catalyst choice. rsc.org Theoretical studies on similar catalytic cycles, for example in the C-H functionalization of quinoline N-oxides, have demonstrated the power of DFT in clarifying complex mechanisms, including steps like C-H activation, reductive elimination, and catalyst regeneration. nih.govresearchgate.net
Table 1: Hypothetical Energy Profile for a Key Step in a Quinoline Synthesis This table illustrates the type of data that can be generated from computational modeling of a reaction pathway. The values are representative and not specific to this compound.
| Species | Method/Basis Set | Relative Gibbs Free Energy (kcal/mol) |
|---|---|---|
| Reactants | B3LYP/6-31G(d) | 0.0 |
| Transition State 1 | B3LYP/6-31G(d) | +25.4 |
| Intermediate | B3LYP/6-31G(d) | +5.2 |
| Transition State 2 | B3LYP/6-31G(d) | +18.9 |
| Product | B3LYP/6-31G(d) | -15.7 |
The substitution pattern on the quinoline ring is a critical aspect of its synthesis. Computational models are highly effective at predicting regioselectivity. rsc.org For the synthesis of this compound, the introduction of the chloroethyl group at the C5 position needs to be favored over other positions. Computational tools can predict this by analyzing the electronic properties of the quinoline precursor. escholarship.org Calculation of atomic charges, frontier molecular orbitals (HOMO/LUMO), and Fukui functions can identify the most nucleophilic or electrophilic sites, thus predicting the outcome of electrophilic or nucleophilic substitution reactions. nih.gov
For example, in the C-H functionalization of quinoline N-oxides, DFT studies have successfully explained the observed regioselectivity for the C2 or C8 position based on the nature of the palladium catalyst and the reaction conditions. nih.gov These studies show that the formation of different metallacycle intermediates dictates the site of functionalization, with the relative energies of the transition states for C-H activation at different positions determining the final product distribution. rsc.org
Furthermore, the 1-chloroethyl substituent contains a stereocenter. The synthesis of this compound could therefore result in a racemic mixture of (R) and (S) enantiomers. Theoretical modeling can be used to investigate stereoselective synthetic routes. By modeling the reaction pathway with chiral catalysts or reagents, the transition state energies leading to the different stereoisomers can be calculated. A lower activation energy for the formation of one enantiomer over the other would indicate a feasible pathway for an asymmetric synthesis. rsc.org
Intermolecular Interactions and Supramolecular Assembly
The physical properties and solid-state structure of this compound are governed by its intermolecular interactions. The presence of a nitrogen atom, an aromatic system, and a chlorine atom allows for a variety of non-covalent interactions.
Computational methods are essential for characterizing and quantifying these weak interactions. nih.gov Techniques such as Quantum Theory of Atoms in Molecules (QTAIM), Natural Bond Orbital (NBO) analysis, and Reduced Density Gradient (RDG) calculations can provide detailed insights into the nature and strength of interactions like hydrogen bonds, halogen bonds, and π-π stacking. nih.govresearchgate.netmdpi.com
For this compound, the following interactions are expected to be significant:
Halogen Bonding: The chlorine atom can act as a halogen bond donor, interacting with the lone pair of the nitrogen atom of another quinoline molecule (C-Cl···N). This type of interaction is directional and can play a crucial role in the formation of specific supramolecular structures. mdpi.com
π-π Stacking: The aromatic quinoline rings can engage in π-π stacking interactions, which are common in planar aromatic molecules and contribute significantly to crystal packing.
Computational studies on other halogenated quinoline derivatives have confirmed the importance of these interactions in their supramolecular assemblies. acs.org Molecular Electrostatic Potential (MEP) maps can be calculated to visualize the electron-rich (negative) and electron-poor (positive) regions of the molecule, predicting the sites for electrophilic and nucleophilic interactions and thus how molecules will arrange themselves in the solid state. mdpi.com These interactions collectively guide the self-assembly of molecules into well-defined one-, two-, or three-dimensional supramolecular architectures. mdpi.com
Table 2: Calculated Intermolecular Interaction Energies for Model Halogenated Aromatic Dimers This table presents typical interaction energy values for different types of non-covalent bonds, as determined by high-level computational methods. The values are for analogous systems.
| Interaction Type | Model System | Computational Method | Interaction Energy (kcal/mol) |
|---|---|---|---|
| Halogen Bond (C-Cl···N) | Chlorobenzene-Pyridine | MP2/aug-cc-pVDZ | -4.2 |
| Hydrogen Bond (C-H···N) | Benzene-Pyridine | MP2/aug-cc-pVDZ | -2.5 |
| π-π Stacking | Benzene Dimer (sandwich) | CCSD(T)/CBS | -2.7 |
Applications of 5 1 Chloroethyl Quinoline As a Building Block in Advanced Organic Synthesis
Precursor for Complex Heterocyclic Architectures
The reactivity of the C-Cl bond in the 1-chloroethyl substituent makes 5-(1-Chloroethyl)quinoline an ideal starting material for constructing more elaborate heterocyclic frameworks. The chloroethyl group can undergo nucleophilic substitution reactions or elimination to introduce new functionalities, which can then be utilized in subsequent cyclization steps. researchgate.net
One primary pathway involves the conversion of this compound into 5-vinylquinoline through a base-mediated dehydrochlorination reaction. The resulting vinyl group is a versatile functional handle for various organic transformations. For instance, it can participate in cycloaddition reactions or be functionalized to introduce moieties that can subsequently cyclize with other parts of the quinoline (B57606) ring or with appended side chains.
Alternatively, direct nucleophilic substitution of the chloride ion opens a pathway to a diverse range of derivatives. Reaction with nitrogen-based nucleophiles, such as azides or amines, can introduce a nitrogen atom that serves as a key component in the formation of new heterocyclic rings like triazoles, pyrazoles, or fused pyrazines. For example, substitution with sodium azide (B81097) would yield 5-(1-azidoethyl)quinoline, a precursor that can be used in "click" chemistry or reduced to an amine for further cyclization reactions. These synthetic strategies allow chemists to build upon the quinoline core, creating polycyclic structures with tailored properties. nih.gov
Table 1: Potential Heterocyclic Systems Derived from this compound
| Reagent/Reaction Type | Intermediate Functional Group | Potential Resulting Heterocycle |
|---|---|---|
| Base (e.g., KOH) | -CH=CH₂ (Vinyl) | Dienophile for Diels-Alder |
| Sodium Azide (NaN₃) | -CH(N₃)CH₃ (Azide) | Triazoles (via cycloaddition) |
| Ammonia (B1221849) / Amines (R-NH₂) | -CH(NHR)CH₃ (Amine) | Fused Pyrazines, Imidazoles |
| Sodium Hydrosulfide (NaSH) | -CH(SH)CH₃ (Thiol) | Thiophenes, Thiazoles |
Development of Ligands in Coordination Chemistry
Quinoline and its derivatives are well-established ligands in coordination chemistry, capable of binding to a wide range of metal ions to form stable complexes. researchgate.net The nitrogen atom in the quinoline ring possesses a lone pair of electrons, making it an excellent coordination site. This compound serves as a valuable precursor for synthesizing more complex, multidentate ligands.
The chloroethyl group can be functionalized by introducing additional donor atoms, thereby increasing the denticity of the resulting ligand. For example, substitution of the chloride with pyridine- or imidazole-containing nucleophiles can create bidentate or tridentate ligands capable of forming stable chelate rings with metal ions. Such ligands are crucial in the development of catalysts, sensors, and metallo-pharmaceuticals. nih.govrsc.org
Furthermore, the polymerization of 5-vinylquinoline (derived from this compound) yields poly(5-vinylquinoline), a macromolecular ligand. In this polymer, the pendant quinoline groups can act cooperatively to bind metal ions. The polymer backbone provides a scaffold that can influence the coordination geometry and reactivity of the bound metal centers. These polymeric ligands have applications in areas such as metal ion sequestration, catalysis, and the development of functional materials with responsive properties. rsc.orgrsc.org
Integration into Polymeric Materials and Functional Frameworks
One of the most significant applications of this compound is as a precursor to the monomer 5-vinylquinoline. The facile elimination of hydrogen chloride from this compound provides a direct and efficient route to this polymerizable vinyl monomer. Vinylquinolines are an interesting class of monomers because they combine the properties of a standard vinyl polymer with the intrinsic functionalities of the quinoline heterocycle. mdpi.comresearchgate.net
5-Vinylquinoline can be polymerized through various mechanisms, including free-radical polymerization and controlled radical polymerization techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. These methods allow for the synthesis of poly(5-vinylquinoline) with controlled molecular weights and low dispersity.
The resulting polymers, featuring pendant quinoline units, possess unique properties. The rigid, aromatic quinoline groups impart high thermal stability and specific mechanical properties to the polymer. Moreover, the nitrogen atom in the quinoline rings can be protonated or coordinated, making the polymer's solubility and conformational state responsive to pH and the presence of metal ions. These polymers can be used as specialty coatings, membranes, or as components in polymer blends and composites to enhance thermal or chemical resistance. researchgate.net
Table 2: Representative Polymerization Data for Vinyl-Based Monomers
| Monomer | Polymerization Method | Initiator | Molar Mass (kg/mol) | Dispersity (Đ) | Reference |
|---|---|---|---|---|---|
| Biphenyl Vinyl Ketone | RAFT | AIBN | 1.8 - 6.0 | 1.14 - 1.25 | researchgate.net |
| Terphenyl Vinyl Ketone | RAFT | AIBN | 2.1 - 7.5 | 1.16 - 1.28 | researchgate.net |
| 5-Hydroxyquinoline | Oxidative Polymerization | (NH₄)₂S₂O₈ / FeCl₃ | 37.4 | 1.65 | mit.edu |
Note: This table includes data for analogous vinyl and quinoline-based polymers to illustrate typical results achievable in this class of materials.
Investigations in Luminescence Chemistry and Optoelectronic Materials
The quinoline ring system is inherently fluorescent, a property that has led to its widespread use in the development of dyes, sensors, and materials for optoelectronic devices like organic light-emitting diodes (OLEDs). mit.edu By incorporating the quinoline fluorophore into larger molecular or macromolecular structures, its photophysical properties can be tuned and optimized for specific applications.
This compound acts as a building block for creating such luminescent materials. The conversion to poly(5-vinylquinoline) is a particularly effective strategy. In the polymer, the high local concentration of quinoline fluorophores can lead to unique photophysical phenomena, such as excimer formation or energy transfer processes. The polymer matrix can also protect the fluorophore from non-radiative decay pathways, potentially enhancing the fluorescence quantum yield.
The emission properties of quinoline-containing polymers are often sensitive to their environment. For instance, the fluorescence of poly(5-hydroxyquinoline) is known to exhibit solvatochromism, where the emission color changes with the polarity of the solvent. mit.edu This sensitivity can be exploited to create chemical sensors. Furthermore, the electrical properties of these polymers, combined with their luminescence, make them candidates for use as emissive or charge-transporting layers in optoelectronic devices.
Table 3: Photophysical Properties of Representative Quinoline-Based Systems
| Compound/Polymer | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) | Reference |
|---|---|---|---|---|---|
| Poly(5-hydroxyquinoline) | DMSO | ~360 | ~500 | ~140 | mit.edu |
| Poly(5-hydroxyquinoline) | THF | ~355 | ~473 | ~118 | mit.edu |
| Poly(5-hydroxyquinoline) | DMF | ~362 | ~510 | ~148 | mit.edu |
Note: Data for a closely related quinoline polymer is presented to illustrate the typical luminescent properties.
Q & A
Q. What are the recommended synthetic routes for 5-(1-Chloroethyl)quinoline, and how can purity be optimized?
- Methodological Answer: The synthesis of this compound can be adapted from methods used for structurally similar chlorinated quinolines. Palladium-catalyzed cross-coupling reactions or Skraup cyclization (using glycerol and acid catalysts with m-toluidine derivatives) are viable starting points . Microwave-assisted synthesis may improve reaction efficiency and yield. To optimize purity, employ chromatographic techniques (e.g., column chromatography with silica gel) or recrystallization using solvents like ethanol or dichloromethane. Purity validation should include HPLC (>95%) and elemental analysis .
Q. What spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the chloroethyl substituent’s position and quinoline backbone integrity. Mass spectrometry (MS) via electrospray ionization (ESI) or electron impact (EI) provides molecular weight validation. Infrared (IR) spectroscopy identifies functional groups (e.g., C-Cl stretch at ~550–850 cm⁻¹). X-ray crystallography may resolve structural ambiguities, while thermogravimetric analysis (TGA) assesses thermal stability .
Q. How should researchers design stability studies for this compound in different solvents?
- Methodological Answer: Conduct accelerated stability testing under varied conditions (pH, temperature, UV exposure). For solvent compatibility, use polar (e.g., DMSO, water) and non-polar solvents (e.g., hexane) to monitor degradation via HPLC or UV-Vis spectroscopy. Include controls with inert atmospheres (N₂/Ar) to isolate oxidative effects. Kinetic studies (e.g., Arrhenius plots) predict shelf-life under storage conditions .
Advanced Research Questions
Q. How can contradictory data on the biological activity of this compound be resolved across studies?
- Methodological Answer: Systematically evaluate variables such as assay conditions (e.g., cell line viability, incubation time) and compound purity. Replicate experiments using standardized protocols (e.g., CONSORT-EHEALTH guidelines for reproducibility) . Employ meta-analysis to identify trends across datasets and use statistical tools (e.g., ANOVA with post-hoc tests) to account for variability. Publish raw data and detailed methodologies to enable cross-validation .
Q. What strategies mitigate regioselectivity challenges during the synthesis of this compound derivatives?
- Methodological Answer: To address competing reaction pathways (e.g., formation of 7-substituted byproducts), optimize directing groups or use protecting agents (e.g., Boc groups) on the quinoline core. Computational modeling (DFT) predicts electronic effects guiding substituent placement. Experimental validation via controlled nitration or halogenation under mild conditions (e.g., low temperature, dilute HNO₃) minimizes side reactions .
Q. How can the reactivity of the chloroethyl group in this compound be harnessed for functionalization?
- Methodological Answer: Explore nucleophilic substitution (e.g., replacing Cl with amines or thiols) under phase-transfer catalysis or in polar aprotic solvents (DMF, DMSO). Monitor reaction progress via TLC and characterize products using HRMS and 2D-NMR. For photochemical applications, study UV-induced homolytic cleavage of the C-Cl bond using ESR spectroscopy to detect radical intermediates .
Q. What methodologies are recommended for elucidating the mechanism of action of this compound in biological systems?
- Methodological Answer: Use fluorescence labeling or isotopic tracing (e.g., ¹⁴C/³H) to track cellular uptake and distribution. Perform competitive binding assays with known enzyme inhibitors (e.g., kinase or protease inhibitors) to identify targets. Molecular docking simulations (AutoDock Vina) predict binding affinities, validated by surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Key Considerations for Data Reporting
- Reproducibility: Adhere to CONSORT-EHEALTH guidelines by documenting software versions, reaction parameters, and raw data .
- Statistical Rigor: Use multivariate analysis to address confounding variables and report confidence intervals for biological assays .
- Ethical Compliance: Obtain ethical approvals for biological studies and disclose conflicts of interest .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
